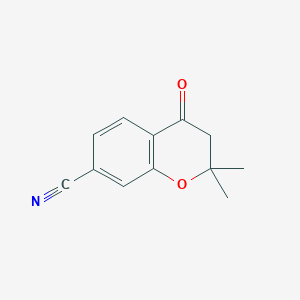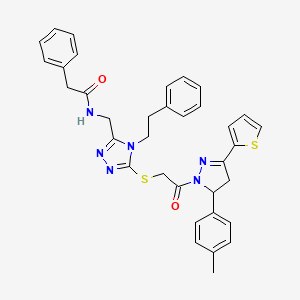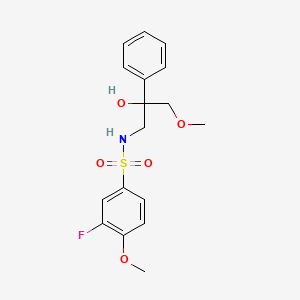
5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxazole derivatives and has shown promising results in various studies. In
作用机制
The mechanism of action of 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile is not fully understood, but it is believed to act through multiple pathways. It has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer progression. It has also been shown to modulate the activity of the immune system by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
Studies have reported various biochemical and physiological effects of this compound. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. It has also been reported to inhibit the growth of cancer cells and induce apoptosis. Furthermore, it has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile in lab experiments is its high potency and selectivity. It has been reported to exhibit low toxicity and high efficacy in various cellular and animal models. However, one of the limitations is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics. Furthermore, its mechanism of action is not fully understood, which may limit its potential applications in certain fields.
未来方向
There are several future directions for the research on 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile. One direction is to further elucidate its mechanism of action and identify its molecular targets. This may lead to the development of more potent and selective analogs with improved therapeutic potential. Another direction is to explore its potential applications in other fields, such as immunology and infectious diseases. Furthermore, its potential as a drug delivery system and its interactions with other drugs should be investigated. Overall, the research on this compound holds great promise for the development of novel therapeutics for various diseases.
合成方法
The synthesis of 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile involves the reaction of 2-furylacetonitrile with ethyl 4-(4-aminopiperazin-1-yl)benzoate in the presence of a base and a solvent. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form the final product. This method has been reported in several studies and has been optimized for high yield and purity.
科学研究应用
5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile has been studied for its potential therapeutic applications in various fields. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. Studies have also reported its potential as a neuroprotective agent and a modulator of the immune system. Furthermore, it has been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and cancer.
属性
IUPAC Name |
5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-2-27-16-7-5-15(6-8-16)20(26)24-9-11-25(12-10-24)21-17(14-22)23-19(29-21)18-4-3-13-28-18/h3-8,13H,2,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWXARQFPAIIPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CO4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-chloro-2-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2404945.png)
![N-(2-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2404946.png)

![8-(tert-butyl)-6-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2404949.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide](/img/structure/B2404950.png)
![2-[(4-Benzoylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2404952.png)



![Tert-butyl 1-(aminomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2404957.png)

![2-[(Dimethylamino)(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride](/img/structure/B2404964.png)